

Application Notes and Protocols for Investigating FLT3-ITD Driven Leukemogenesis with Crenolanib

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Compound of Interest

Compound Name: Crenolanib

Cat. No.: B1684632

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **Crenolanib**, a potent and selective type I FLT3 tyrosine kinase inhibitor, in the investigation of FLT3-ITD driven leukemogenesis. This document includes detailed protocols for key in vitro and in vivo experiments, a summary of quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Introduction to FLT3-ITD and Crenolanib

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common molecular abnormalities in acute myeloid leukemia (AML), occurring in approximately 30% of patients.^{[1][2]} The most frequent type of FLT3 mutation is an internal tandem duplication (ITD) within the juxtamembrane domain, which leads to constitutive activation of the FLT3 receptor. This aberrant signaling promotes uncontrolled proliferation and survival of leukemic blasts, and is associated with a poor prognosis.^{[1][3][4]}

Crenolanib is a highly selective and potent benzimidazole-based type I tyrosine kinase inhibitor that targets the active conformation of the FLT3 kinase.^{[5][6]} A significant advantage of **Crenolanib** is its activity against both FLT3-ITD mutations and resistance-conferring point mutations in the tyrosine kinase domain (TKD), such as the D835 mutation, which can emerge during treatment with other FLT3 inhibitors.^{[1][3][7]} This makes **Crenolanib** a valuable tool for

both preclinical research into FLT3-ITD driven leukemogenesis and for the development of novel therapeutic strategies for AML.

Quantitative Data Summary

The following tables summarize key quantitative data for **Crenolanib** in the context of FLT3-ITD positive AML models.

Table 1: In Vitro Efficacy of **Crenolanib** in FLT3-ITD Positive AML Cell Lines

Cell Line	FLT3 Status	IC50 (nM)	Assay Type	Reference
MV4-11	FLT3-ITD	~1.3	MTT Assay	[1]
MOLM-13	FLT3-ITD	~4.9	MTT Assay	[1]
Ba/F3-ITD	FLT3-ITD	~2	Immunoblot	[7]

Table 2: Clinical Response to **Crenolanib** in FLT3-Mutated AML

Clinical Trial Phase	Patient Population	Treatment Regimen	Overall Response Rate (ORR)	Reference
Phase II	Newly Diagnosed FLT3-Mutant AML	Crenolanib + Intensive Chemotherapy	86%	[2][8][9][10]
Phase II	Relapsed/Refractory FLT3-Mutant AML	Crenolanib Monotherapy	~30-40%	[11]

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of **Crenolanib** on FLT3-ITD positive AML cell lines.

Materials:

- FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13)
- RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
- **Crenolanib** (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Seed AML cells in a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of complete medium.[\[12\]](#)
- Drug Treatment: Prepare serial dilutions of **Crenolanib** in culture medium. Add the desired concentrations of **Crenolanib** to the wells. Include a vehicle control (DMSO) and a no-treatment control.
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[\[1\]](#)
- MTT Addition: After incubation, add 10 μ L of MTT solution (5 mg/mL) to each well.[\[13\]](#)
- Formazan Formation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[\[13\]](#)
- Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.[\[12\]](#)

- Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution.^[9] Measure the absorbance at 570 nm using a microplate reader.^{[9][13]}
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of **Crenolanib**.

Protocol 2: Western Blot Analysis of FLT3 Signaling

This protocol is for assessing the effect of **Crenolanib** on the phosphorylation of FLT3 and its downstream signaling proteins.

Materials:

- FLT3-ITD positive AML cell lines
- **Crenolanib**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti- β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Treatment and Lysis: Treat AML cells with various concentrations of **Crenolanib** for 1-2 hours.[1] After treatment, wash the cells with cold PBS and lyse them in lysis buffer on ice.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
- Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Protocol 3: In Vivo Xenograft Model of FLT3-ITD AML

This protocol describes the establishment of a xenograft model to evaluate the in vivo efficacy of **Crenolanib**.

Materials:

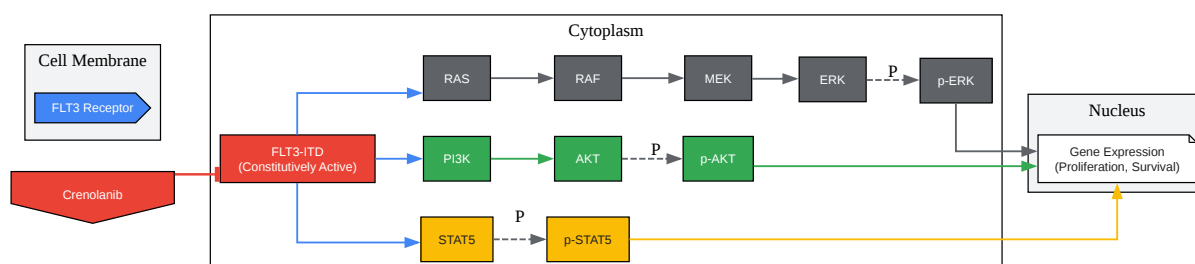
- Immunocompromised mice (e.g., NOD/SCID or NSG)
- FLT3-ITD positive AML cell lines (e.g., MV4-11)
- Matrigel (optional)
- **Crenolanib** formulated for oral administration
- Vehicle control

- Calipers for tumor measurement
- Animal monitoring equipment

Procedure:

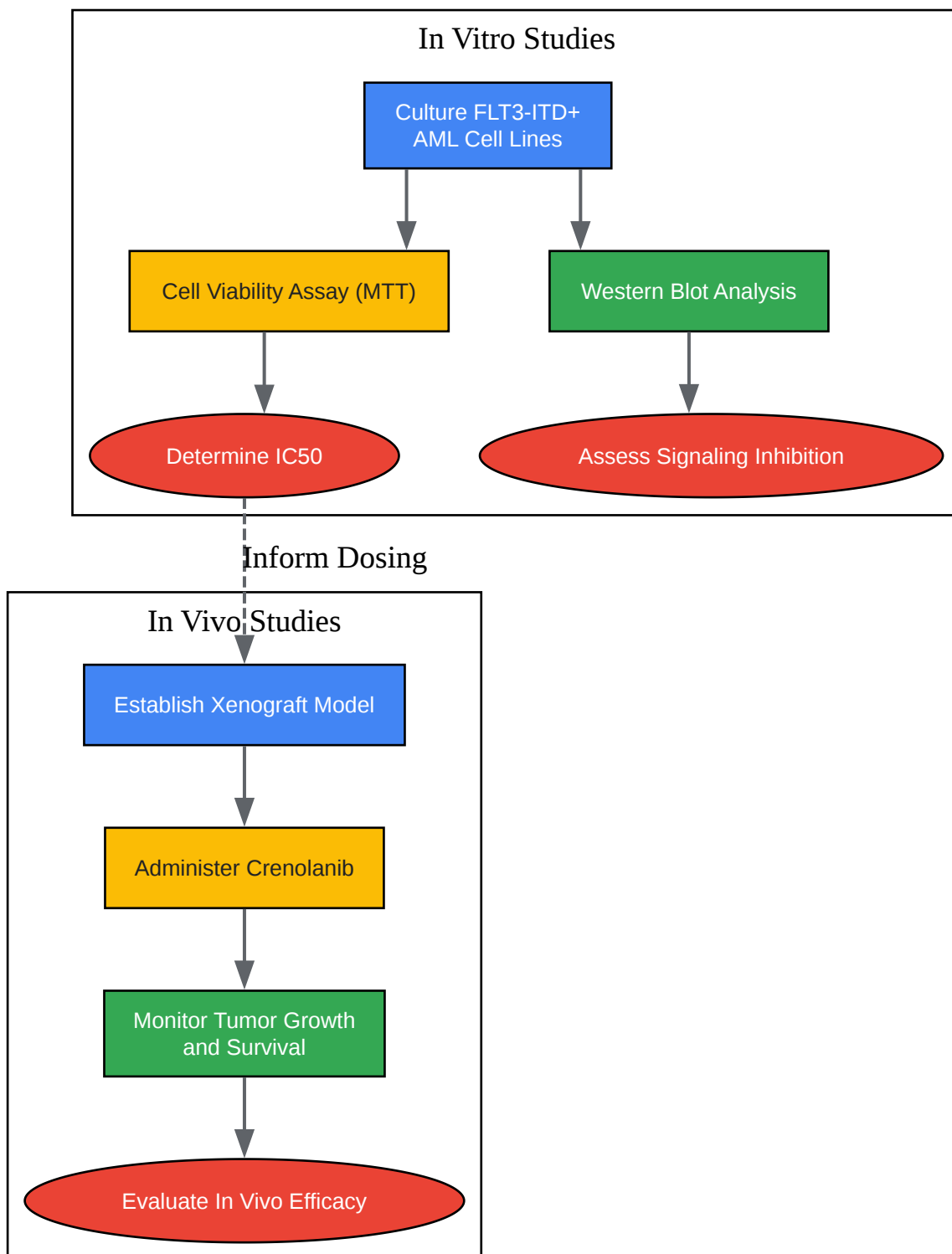
- **Cell Implantation:** Subcutaneously inject 5-10 million AML cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.
- **Tumor Growth Monitoring:** Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days.
- **Drug Administration:** When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer **Crenolanib** (e.g., 30 mg/kg) or vehicle control orally, once or twice daily.
- **Efficacy Assessment:** Continue to monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
- **Pharmacodynamic Analysis (Optional):** At the end of the study, tumors can be harvested for Western blot or immunohistochemical analysis to assess target inhibition.

Visualizations



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Caption: FLT3-ITD signaling pathway and **Crenolanib**'s point of inhibition.




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